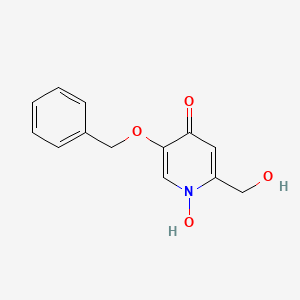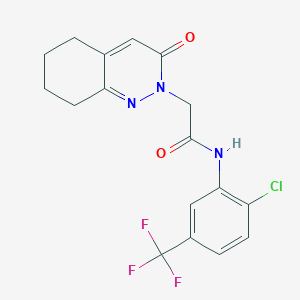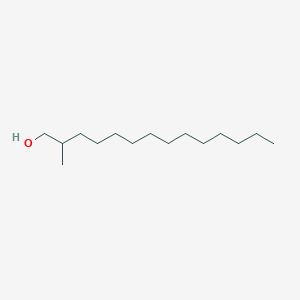![molecular formula C20H19FN2O3 B2895118 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one CAS No. 859126-83-3](/img/structure/B2895118.png)
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can contribute to the bioactivity of the compound .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a piperazine derivative with a suitable electrophile . The exact method would depend on the specific substituents and their compatibility with the reaction conditions . It’s important to note that the synthesis process should be optimized to improve yield and reduce the formation of unwanted byproducts .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups . The piperazine ring and the fluorophenyl group are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring and the fluorophenyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperazine ring could affect its solubility, while the fluorophenyl group could influence its reactivity .科学的研究の応用
Comparative Metabolism in Various Species
A study explored the metabolism of 3H-flunarizine, a compound related to the chemical structure of interest, in rats, dogs, and humans using liver fractions and hepatocytes. It discovered significant metabolic pathways, including oxidative N-dealkylation and aromatic hydroxylation, which differ across species. This research is vital for understanding the metabolism and potential therapeutic applications of related compounds in humans compared to animal models (Lavrijsen et al., 1992).
Crystal Structure Analysis
The crystal structure of a picrate salt of a piperazine-supported amine, closely related to the chemical structure of interest, was determined. This research contributes to the understanding of molecular interactions and structural properties, which are crucial for the design of new drugs with improved efficacy (Betz et al., 2011).
Neuroprotective Activity
Research on cinnamide derivatives, including structures similar to the chemical of interest, has shown that these compounds exhibit effective activities against neurotoxicity in PC12 cells. This highlights the potential of such compounds for the development of neuroprotective therapies (Zhong et al., 2018).
Luminescent Properties and Photo-induced Electron Transfer
A study on naphthalimides with piperazine substituent, related to the core structure of interest, revealed their luminescent properties and the potential for photo-induced electron transfer. These findings could be applied in the development of new materials for optoelectronic devices (Gan et al., 2003).
Fe-Catalyzed Synthesis
Research demonstrated a Fe-catalyzed synthesis method for flunarizine, a compound related to the chemical of interest, showcasing an efficient approach for the production of such compounds. This study could facilitate the development of more accessible and cost-effective pharmaceuticals (Shakhmaev et al., 2016).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Pharmacokinetics
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may reduce the vmax of uridine uptake in ent1 and ent2 without affecting km .
Action Environment
It is known that the optimization of molecular properties, such as the polar surface area and hydrophilicity, can reduce the central activity observed with similar compounds .
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-1-3-16(4-2-15)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-17(24)12-18(14)19/h1-6,11-12,24H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTJBQWFYXDSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

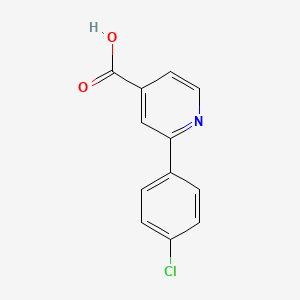
![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)
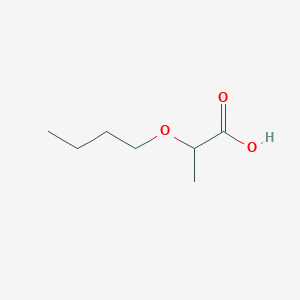
![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)
![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)
